molecular formula C8H11NO2S B11811982 2-(2-Ethyl-4-methylthiazol-5-yl)acetic acid

2-(2-Ethyl-4-methylthiazol-5-yl)acetic acid

Cat. No.: B11811982
M. Wt: 185.25 g/mol
InChI Key: ASDNUTRBJZMBKG-UHFFFAOYSA-N
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Description

2-(2-Ethyl-4-methylthiazol-5-yl)acetic acid is a thiazole derivative known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-4-methylthiazol-5-yl)acetic acid typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction results in the formation of an ester compound during the early stages of synthesis . The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-4-methylthiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-4-methylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects . For example, the compound may inhibit microbial growth by interfering with essential enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Ethyl-4-methylthiazol-5-yl)acetic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the ethyl and methyl groups at specific positions on the thiazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2-(2-ethyl-4-methyl-1,3-thiazol-5-yl)acetic acid

InChI

InChI=1S/C8H11NO2S/c1-3-7-9-5(2)6(12-7)4-8(10)11/h3-4H2,1-2H3,(H,10,11)

InChI Key

ASDNUTRBJZMBKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)CC(=O)O)C

Origin of Product

United States

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